N-(2,6-dimethylphenyl)-4-ethoxybenzamide
Description
N-(2,6-Dimethylphenyl)-4-ethoxybenzamide (CAS No. 346692-86-2) is a benzamide derivative with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol . Its structure comprises a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-ethoxy-substituted benzoyl moiety.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-15-10-8-14(9-11-15)17(19)18-16-12(2)6-5-7-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
RBGWUGQIUNIKSU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Table 1: Structural and Functional Comparison
Key Observations :
- Ethoxy vs. Methyl Substituents: The 4-ethoxy group in the target compound increases lipophilicity compared to the 4-methyl analog (C₁₇H₁₉NO₂ vs. C₁₆H₁₇NO) . This may enhance membrane permeability but reduce aqueous solubility.
- Agrochemical Relevance: Metalaxyl (C₁₅H₂₁NO₄) shares the N-(2,6-dimethylphenyl) group but incorporates a methoxyacetyl side chain, which is critical for antifungal activity . The ethoxy group in the target compound may offer distinct electronic or steric interactions with biological targets.
Complex Derivatives and Functional Modifications
- N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide (): Incorporates a dichlorobenzylidene-hydrazinyl side chain, introducing chlorine atoms and a conjugated system. This modification likely alters redox properties and binding affinity compared to the parent compound .
- Such changes could influence pharmacokinetics or target selectivity .
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